2-(Benzofuran-7-yloxy)ethylchloride
Description
2-(Benzofuran-7-yloxy)ethylchloride is an organic compound featuring a benzofuran core substituted at the 7-position with an ethoxyethyl chloride group. The benzofuran moiety (C₈H₆O) is fused with an oxygen-linked ethyl chloride chain (OCH₂CH₂Cl), yielding a molecular formula of C₁₀H₁₁ClO₂ (estimated molecular weight: ~198.65 g/mol). This compound likely serves as an intermediate in pharmaceuticals or agrochemicals, given the prevalence of benzofuran derivatives in bioactive molecules .
Properties
Molecular Formula |
C10H9ClO2 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
7-(2-chloroethoxy)-1-benzofuran |
InChI |
InChI=1S/C10H9ClO2/c11-5-7-12-9-3-1-2-8-4-6-13-10(8)9/h1-4,6H,5,7H2 |
InChI Key |
BLAUHOKRNYEVAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCl)OC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(N,N-Diisopropylamino)ethylchloride Hydrochloride
- Molecular Formula : C₈H₁₈ClN (hydrochloride form: C₈H₁₉Cl₂N)
- Key Features: Substituted with a diisopropylamino group instead of benzofuran-7-yloxy.
- Reactivity: The tertiary amine enhances nucleophilicity, making it suitable for synthesizing quaternary ammonium salts.
2-(Dipropylamino)ethylchloride
- Molecular Formula : C₈H₁₇ClN
- Key Features: Aliphatic dipropylamino substituent.
- Applications : Used in the synthesis of surfactants or anticholinergic agents. The target compound’s benzofuran group may confer selectivity in binding to aromatic receptors (e.g., serotonin analogs) .
Benzofuran Derivatives
7-Methoxy-2-methylbenzofuran
- Molecular Formula : C₁₀H₁₀O₂
- Key Features : Methoxy group at the 7-position and methyl at the 2-position.
- Electronic Effects: The methoxy group is electron-donating, activating the benzofuran ring toward electrophilic substitution.
Physicochemical and Reactivity Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Reactivity Profile |
|---|---|---|---|---|
| 2-(Benzofuran-7-yloxy)ethylchloride | C₁₀H₁₁ClO₂ | ~198.65 | Benzofuran-7-yloxy | Moderate nucleophilic substitution |
| 2-(N,N-Diisopropylamino)ethylchloride | C₈H₁₈ClN | 179.69 | Diisopropylamino | High nucleophilicity |
| 7-Methoxy-2-methylbenzofuran | C₁₀H₁₀O₂ | 162.18 | Methoxy, methyl | Electrophilic ring activation |
- Solubility : The benzofuran-7-yloxy group increases hydrophobicity compared to aliphatic amine derivatives, likely reducing water solubility.
- Thermal Stability : Aromatic benzofuran derivatives generally exhibit higher thermal stability than aliphatic amines due to resonance stabilization .
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